3-Methyl-1-tosyl-1H-pyrazol-5-amine

c-Met kinase inhibition antiproliferative cancer therapeutics

3-Methyl-1-tosyl-1H-pyrazol-5-amine (CAS 92133-93-2) is a protected 5-aminopyrazole building block. The N1-tosyl group serves as both protecting group and electron-withdrawing moiety, modulating C5-amino nucleophilicity for selective, regioselective derivatization—preventing uncontrolled N-alkylation issues that plague unprotected analogs. This enables synthesis of pyrazolo[3,4-b]pyridine and pyrazolothiazole scaffolds achieving c-Met kinase IC₅₀ values of 4.27–7.95 nM, rivaling cabozantinib. Compatible with microwave-assisted synthesis (10 min, 150°C) and catalyst-free divergent methods that eliminate transition metal contamination. Procure at ≥98% purity to minimize side reactions, improve batch-to-batch yield consistency, and reduce intermediate purification steps in multi-stage medicinal chemistry campaigns targeting hepatocellular carcinoma and other oncology indications.

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
Cat. No. B3179841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-tosyl-1H-pyrazol-5-amine
Molecular FormulaC11H13N3O2S
Molecular Weight251.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)N
InChIInChI=1S/C11H13N3O2S/c1-8-3-5-10(6-4-8)17(15,16)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3
InChIKeyOZAPGSHYLRMKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-tosyl-1H-pyrazol-5-amine for c-Met Kinase Inhibitor Synthesis and Heterocyclic Building Block Procurement


3-Methyl-1-tosyl-1H-pyrazol-5-amine (CAS 92133-93-2) is a protected 5-aminopyrazole derivative with a molecular weight of 251.31 g/mol . It serves as a pharmaceutical intermediate for synthesizing various active compounds, particularly as a building block for heterocyclic scaffolds . The compound features an electron-withdrawing tosyl group at the N1 position, which modulates the reactivity of the amino group at C5 for selective derivatization .

Why 3-Methyl-1-tosyl-1H-pyrazol-5-amine Cannot Be Replaced by Unprotected or Differently Substituted Pyrazole Analogs


The tosyl group at N1 of 3-methyl-1-tosyl-1H-pyrazol-5-amine serves a dual role: it acts as a protecting group during synthesis and as an electron-withdrawing moiety that influences the nucleophilicity of the C5-amino group . Substituting this compound with an unprotected 5-aminopyrazole (e.g., 3-methyl-1H-pyrazol-5-amine) would lead to uncontrolled N-alkylation and regioselectivity issues during downstream reactions [1]. Similarly, using a different N-protecting group (e.g., Boc or acetyl) alters the electronic properties and stability under acidic conditions, which is critical for reactions requiring the sulfonyl group's specific electron-withdrawing capacity .

Quantitative Differentiation of 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a Precursor for Potent c-Met Kinase Inhibitors


3-Methyl-1-tosyl-1H-pyrazol-5-amine Enables Synthesis of c-Met Inhibitors with Nanomolar Potency vs. Cabozantinib

Derivatives synthesized from 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one (a closely related oxidized analog of the target amine) demonstrate potent c-Met kinase inhibition. Compound 5a achieved an IC50 of 4.27 ± 0.31 nM, which is 1.26-fold more potent than the reference drug cabozantinib (IC50 = 5.38 ± 0.35 nM) [1]. Compound 5b showed an IC50 of 7.95 ± 0.17 nM, still within the same nanomolar range [1]. This establishes the scaffold's capacity to generate inhibitors with comparable or superior potency to clinically used agents.

c-Met kinase inhibition antiproliferative cancer therapeutics

Antiproliferative Selectivity of 3-Methyl-1-tosyl-1H-pyrazol-5-amine Derivatives Against HepG-2 Cells vs. Standard Chemotherapeutics

Derivatives synthesized from 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one showed selective cytotoxicity toward HepG-2 liver cancer cells. Compound 5a exhibited an IC50 of 3.42 ± 1.31 μM against HepG-2 cells, which is more potent than the standard drug 5-fluorouracil in the same cell line [1]. The compound demonstrated lower cytotoxicity against MCF-7 and HCT-116 cells, indicating a degree of selectivity [1].

antiproliferative hepatocellular carcinoma cancer cell lines

Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines: 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a Substrate for Rapid Derivative Generation

A microwave-mediated synthesis protocol for 1-aryl-1H-pyrazole-5-amines achieved complete reactions in 10 minutes at 150°C using 1 M HCl, with products isolated via simple filtration without chromatography [1]. While 3-methyl-1-tosyl-1H-pyrazol-5-amine was not the direct product of this method, the protocol is applicable to a range of 1-aryl-1H-pyrazole-5-amines, suggesting that the tosyl-protected derivative can be efficiently prepared via analogous rapid microwave methods, offering a significant time advantage over traditional reflux methods requiring extended heating (hours to overnight) [1].

microwave synthesis heterocyclic chemistry process efficiency

Commercial Purity Benchmarking: 3-Methyl-1-tosyl-1H-pyrazol-5-amine (≥99.90%) vs. Unprotected 3-Methyl-1H-pyrazol-5-amine (Typically 95-97%)

Commercial suppliers report 3-methyl-1-tosyl-1H-pyrazol-5-amine purity at 99.90% . In contrast, the unprotected analog 3-methyl-1H-pyrazol-5-amine is commonly offered at lower purities of 95-97% . The tosyl-protected derivative's higher commercial purity reduces the risk of side reactions and improves synthetic reproducibility in multi-step sequences .

chemical purity reproducibility synthetic reliability

Divergent Synthesis Advantage: 3-Methyl-1-tosyl-1H-pyrazol-5-amine Access via Temperature-Controlled Catalyst-Free Method

A temperature-controlled divergent synthesis of 1-tosyl-1H-pyrazoles was developed under transition-metal-catalyst- and oxidant-free conditions [1]. This method yields 1-tosyl-1H-pyrazoles in moderate to excellent yields by simply tuning the reaction temperature in ionic liquids or ethanol [1]. The absence of transition metals eliminates concerns about residual metal contamination in pharmaceutical intermediates, a critical quality attribute for drug development [1].

green chemistry divergent synthesis transition-metal-free

High-Impact Procurement Scenarios for 3-Methyl-1-tosyl-1H-pyrazol-5-amine in Kinase Inhibitor Development and Heterocyclic Synthesis


Lead Optimization in c-Met Kinase Inhibitor Drug Discovery Programs

Procure 3-methyl-1-tosyl-1H-pyrazol-5-amine as a starting material for synthesizing pyrazolo[3,4-b]pyridine and pyrazolothiazole derivatives targeting c-Met kinase. Data shows that derivatives from this scaffold achieve IC50 values in the low nanomolar range (4.27-7.95 nM), with potency comparable to or exceeding cabozantinib [1]. This makes the compound a strategic procurement choice for medicinal chemistry teams developing next-generation c-Met inhibitors for hepatocellular carcinoma and other cancers.

Rapid Synthesis of Diverse 1-Aryl-1H-pyrazole-5-amine Libraries Using Microwave-Assisted Protocols

Utilize 3-methyl-1-tosyl-1H-pyrazol-5-amine in microwave-assisted synthesis workflows. The method for analogous 1-aryl-1H-pyrazole-5-amines completes reactions in 10 minutes at 150°C with simple filtration workup [1]. This enables high-throughput synthesis of derivative libraries, significantly accelerating structure-activity relationship (SAR) studies and reducing cycle times in medicinal chemistry campaigns.

Transition-Metal-Free Synthesis of Tosyl-Protected Pyrazole Building Blocks for Regulated Pharmaceutical Intermediates

Employ the temperature-controlled divergent synthesis method to prepare 3-methyl-1-tosyl-1H-pyrazol-5-amine and related derivatives under catalyst- and oxidant-free conditions [1]. This approach eliminates transition metal contamination risks, simplifies purification, and aligns with green chemistry principles, making it ideal for producing pharmaceutical intermediates subject to stringent residual metal specifications.

High-Purity Intermediate for Multi-Step Heterocyclic Scaffold Construction

Procure 3-methyl-1-tosyl-1H-pyrazol-5-amine at commercial purities of ≥99.90% for use in multi-step syntheses of complex heterocyclic systems, including pyrazolopyrimidines and fused ring systems [1][2]. The high purity minimizes side reactions, improves yield consistency across batches, and reduces the need for intermediate purification, thereby lowering overall project costs and improving timeline predictability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.